molecular formula C7H4BrF2NO B1412583 5-Bromo-2,4-difluorobenzamide CAS No. 1805583-56-5

5-Bromo-2,4-difluorobenzamide

Cat. No.: B1412583
CAS No.: 1805583-56-5
M. Wt: 236.01 g/mol
InChI Key: CEZBPUQVKVAUBW-UHFFFAOYSA-N
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Description

5-Bromo-2,4-difluorobenzamide (CAS Number: 1805583-56-5) is a chemical compound with the molecular formula C7H4BrF2NO . It falls under the category of organic compounds and is characterized by its bromine and fluorine substituents on a benzene ring .


Physical and Chemical Properties Analysis

  • Physical Form : this compound exists as a solid .

Scientific Research Applications

Polymorphs and Material Properties

  • Structural, Thermal, and Mechanical Properties : Research has discovered polymorphs of N-(3,5-difluorophenyl)-2,4-difluorobenzamide, emphasizing the importance of short, linear C-H···F intermolecular interactions. These polymorphs exhibit varying mechanical properties, with one form being significantly stiffer and harder than another (Mondal, Kiran, Ramamurty, & Chopra, 2017).

Synthesis and Characterization

  • Synthesis of Benzamide Derivatives : A novel non-peptide CCR5 antagonist Benzamide derivative was synthesized using 5-bromo-2-((4-chlorobenzyl)oxy) bromomethyl benzene and N-(piperidine-4-yl)-N-propylbenzamide. This derivative was structurally characterized and tested for biological activity (Bi, 2015).

Spectroscopic and Optical Studies

  • Spectroscopic Characterization : 5-Bromo-2-(trifluoromethyl)pyridine, a compound related to 5-Bromo-2,4-difluorobenzamide, was characterized using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. This study also investigated its optical properties and potential antimicrobial activities (Vural & Kara, 2017).

Medicinal Chemistry

  • Mustard Prodrugs for Gene-Directed Enzyme Prodrug Therapy : Analogues derived from 5-(aziridin-1-yl)-2,4-dinitrobenzamide were evaluated as prodrugs for gene-directed enzyme prodrug therapy (GDEPT), showing potential for improved potency and efficacy over existing compounds (Friedlos, Denny, Palmer, & Springer, 1997).

Organic Synthesis Techniques

  • Palladium-Catalysed Arylation of Heteroarenes : A study demonstrated the use of bromobenzamides, including 2- or 4-bromobenzamides, in the palladium-catalyzed direct arylation of heteroarene C-H bonds, highlighting the potential utility of bromobenzamides in organic synthesis (Chen, Bruneau, Dixneuf, & Doucet, 2013).

Photosynthesis Inhibition Studies

  • Inhibitors of Photosynthesis : Certain bromo- and dibromo-2-hydroxy-N-phenylbenzamides, similar in structure to this compound, have been shown to inhibit photosynthetic electron transport, with varying efficiency based on compound lipophilicity and electronic properties (Kráľová, Šeršen, Pesko, Waisser, & Kubicová, 2013).

Density Functional Theory Studies

  • Density Functional Theory (DFT) Analysis : DFT has been used to study the geometric structure, vibrational frequencies, and chemical shift values of similar compounds, such as 5-Bromo-2-methoxybenzonitrile, providing insights into their electronic and molecular properties (Kumar & Raman, 2017).

Safety and Hazards

  • Precautionary Statements : Follow safety precautions such as avoiding inhalation, skin contact, and eye exposure. Handle with care and seek medical attention if necessary .

Properties

IUPAC Name

5-bromo-2,4-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF2NO/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEZBPUQVKVAUBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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